

In Vitro Characterization of 3,4-EDO U-51754: A Technical Guide

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Compound of Interest

3,4-Ethylenedioxy U-51754
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-EDO U-51754 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzenacetamide) is a synthetic opioid belonging to the "U-series" of compounds, which are structurally distinct from fentanyl and its analogues.[1][2] Initially synthesized and investigated for its analgesic properties, U-51754 has emerged on the new psychoactive substances (NPS) market, necessitating a thorough understanding of its pharmacological and metabolic profile.[1] [3] This technical guide provides a comprehensive overview of the currently available in vitro characterization data for 3,4-EDO U-51754, focusing on its functional activity at opioid receptors and its metabolic fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.

It is important to note that the available scientific literature on the in vitro characterization of 3,4-EDO U-51754 is limited. While functional activity at the κ -opioid receptor and metabolic pathways have been investigated, there is a notable absence of published data regarding its binding affinity (Ki values) at the μ , δ , and κ -opioid receptors, as well as its functional activity at the μ and δ receptors.

Core Pharmacological Data



The primary quantitative data on the in vitro functional activity of 3,4-EDO U-51754 comes from a study utilizing a [35S]-GTPγS binding assay to measure G-protein activation upon opioid receptor stimulation.[3][4]

Compound	Receptor	Assay Type	Parameter	Value	Reference
3,4-EDO U- 51754	к-Opioid Receptor (KOR)	[³⁵ S]-GTPyS	EC50	120 nM	[3][4]
μ-Opioid Receptor (MOR)	[³⁵ S]-GTPyS	-	No significant activity reported	[3][4]	

Table 1: In Vitro Functional Activity of 3,4-EDO U-51754

This data indicates that 3,4-EDO U-51754 is a potent agonist at the κ -opioid receptor, with an EC₅₀ value of 120 nM.[3][4] In the same study, it was the most potent compound tested at the κ -opioid receptor among a series of eight U-opioids.[3][4] No significant functional activity was reported for 3,4-EDO U-51754 at the μ -opioid receptor in this assay.[3][4]

Experimental Protocols [35S]-GTPyS Binding Assay for Opioid Receptor Activation

This protocol is based on the methodology described by Otte et al. (2022).[3][4]

Objective: To determine the potency and efficacy of a test compound (e.g., 3,4-EDO U-51754) in activating G-protein signaling via the μ - and κ -opioid receptors.

Materials:

- Cell membranes expressing the human μ -opioid receptor (MOR) or κ -opioid receptor (KOR)
- [35S]-GTPyS (radioligand)
- Guanosine diphosphate (GDP)



- Test compound (3,4-EDO U-51754)
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
- Scintillation cocktail
- Microplates
- Filter mats
- · Scintillation counter

Procedure:

- · Preparation of Reagents:
 - Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the test compound in assay buffer to create a concentration range for the assay.
 - Prepare the assay buffer containing GDP.
 - Prepare the cell membrane suspension in assay buffer.
- Assay Incubation:
 - In a microplate, combine the cell membrane suspension, the test compound at various concentrations (or vehicle control), and GDP.
 - Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
 - Initiate the reaction by adding [35S]-GTPyS to each well.
 - Incubate the reaction mixture for a further period (e.g., 60 minutes) at the same temperature to allow for [35S]-GTPγS binding.
- Termination and Filtration:

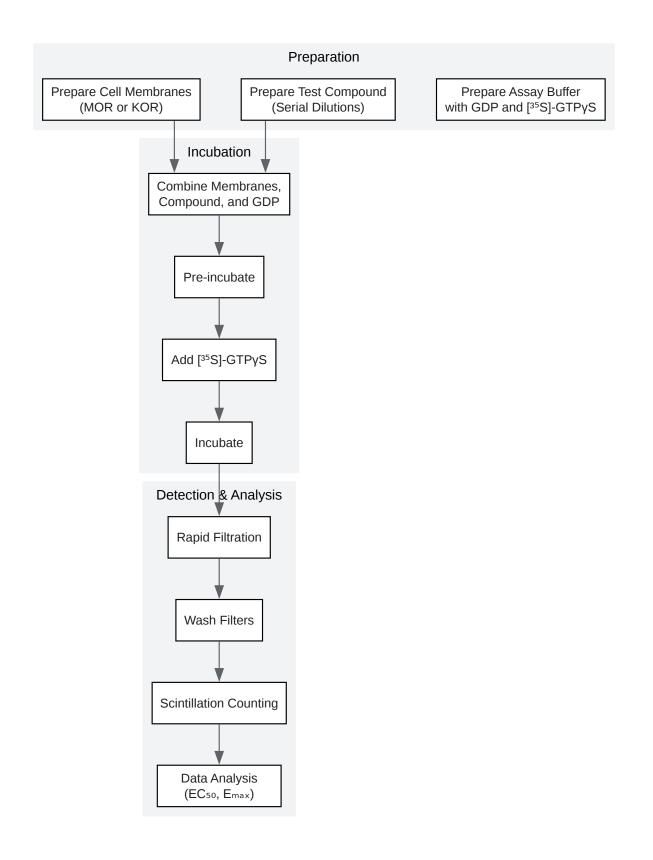




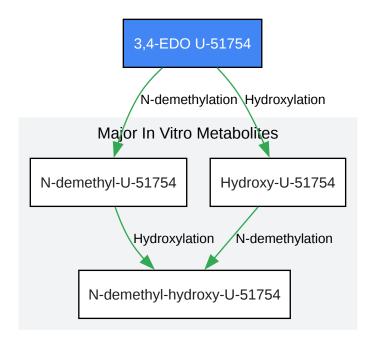


- Terminate the reaction by rapid filtration through filter mats using a cell harvester. This separates the membrane-bound [35S]-GTPyS from the unbound radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.
- Detection and Data Analysis:
 - Dry the filter mats.
 - Add scintillation cocktail to the wells of a compatible microplate and place the filter mats in contact with the cocktail.
 - Measure the radioactivity on the filters using a scintillation counter.
 - The amount of bound [35S]-GTPyS is proportional to the level of G-protein activation.
 - Plot the specific binding (total binding minus non-specific binding) against the logarithm of the test compound concentration.
 - Use non-linear regression analysis to determine the EC₅₀ (concentration of the compound that produces 50% of the maximal response) and E_{max} (maximal effect) values.









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